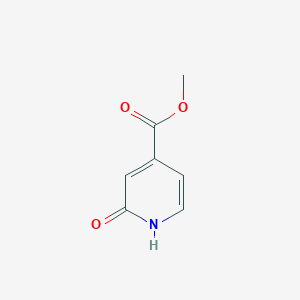

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHOCDTDDUESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299796 | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-77-9 | |

| Record name | 89937-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2] This document outlines a known synthetic route, purification strategies, and detailed characterization data. Additionally, it explores the potential biological relevance of this class of compounds through a hypothetical signaling pathway.

Physicochemical Properties

This compound is an ester derivative that is primarily utilized as a pharmaceutical intermediate.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89937-77-9 | [3] |

| Molecular Formula | C₇H₇NO₃ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Tautomeric Form | Exists in equilibrium with Methyl 2-hydroxy-4-pyridinecarboxylate | [2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 92-96 °C (for tautomer Methyl 2-hydroxypyridine-4-carboxylate) | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of m-nitrobenzaldehyde and ethyl chloroacetate, which yields its tautomer, Methyl 2-hydroxypyridine-4-carboxylate.[3] The 2-pyridone and 2-hydroxypyridine forms are in equilibrium, with the pyridone form generally being more stable.[2]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for Methyl 2-hydroxypyridine-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 2-hydroxypyridine-4-carboxylate

Materials:

-

m-Nitrobenzaldehyde (10 g, 0.066 mol)[3]

-

Ethyl chloroacetate (11 g, 0.067 mol)[3]

-

Benzene (60 ml)[3]

-

Piperidine (1 ml)[3]

-

Glacial acetic acid (1 ml)[3]

-

Diethyl ether (20 ml)[3]

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve m-nitrobenzaldehyde (10 g) and ethyl chloroacetate (11 g) in benzene (60 ml).[3]

-

To this solution, add piperidine (1 ml) and glacial acetic acid (1 ml).[3]

-

Heat the mixture in a water bath and reflux for 3 hours, continuously removing the water generated during the reaction using the Dean-Stark trap.[3]

-

After reflux, evaporate the benzene under reduced pressure.[3]

-

To the resulting residue, add diethyl ether (20 ml) and cool the mixture to induce crystallization.[3]

-

Collect the crystalline product by suction filtration and dry to yield Methyl 2-hydroxypyridine-4-carboxylate.[3]

Purification Protocol

Due to the lack of a specific purification protocol in the literature for this compound, a general method based on common laboratory practices for similar compounds is proposed below.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures and less soluble at low temperatures (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

| Technique | Expected Data |

| ¹H NMR | Expected signals for pyridone ring protons, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Expected signals for the carbonyl carbons (ester and pyridone), aromatic/olefinic carbons of the pyridone ring, and the methyl ester carbon. |

| FT-IR (cm⁻¹) | Expected characteristic peaks for N-H stretching, C=O stretching (amide and ester), and C=C stretching of the pyridone ring. |

| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 153.14. |

Potential Biological Activity and Signaling Pathway

The 2-pyridone core is a common motif in compounds with diverse biological activities, including anticancer properties.[1][2] Many small molecule anticancer drugs function by inhibiting specific signaling pathways that are dysregulated in cancer cells. While the specific mechanism of action for this compound is not documented, a hypothetical mechanism involving the inhibition of a generic kinase signaling pathway is presented below as an illustrative example of a potential therapeutic target for this class of compounds.

Hypothetical Kinase Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a common mechanism where a growth factor binds to a receptor tyrosine kinase, initiating an intracellular kinase cascade that leads to the activation of transcription factors and subsequent gene expression promoting cell proliferation and survival. A small molecule inhibitor, such as a 2-pyridone derivative, could potentially bind to a kinase in this cascade, blocking the signal and thereby inhibiting cancer cell growth.

References

- 1. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. | Semantic Scholar [semanticscholar.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 89937-77-9 [chemicalbook.com]

- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

CAS Number: 89937-77-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a stable compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 212-214 °C | [1] |

| Boiling Point | 342.4 °C at 760 mmHg | [1] |

| Flash Point | 160.9 °C | [1] |

| Density | 1.263 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below, based on established patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

LiH

-

Dimethylformamide (DMF)

-

Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

-

1-iodo-2-methylpropane

Procedure:

-

Suspend LiH (78 mg) in DMF (5 ml).

-

Add a suspension of methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (500 mg) in DMF (5 ml) dropwise to the LiH suspension at room temperature.

-

Stir the resulting suspension.

-

Add a solution of 1-iodo-2-methylpropane (506 μl) in DMF (5 ml) dropwise over 10 minutes.

-

Heat the reaction mixture to 50°C and stir for 15 hours.[1]

Workflow Diagram:

Caption: Synthesis workflow for an N-alkylated derivative of the title compound.

Biological Activities and Potential Applications

While specific biological assay data for this compound is scarce in the reviewed literature, the 2-pyridone scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-pyridone have demonstrated a broad spectrum of biological activities, highlighting the potential of the title compound as a key intermediate in drug discovery programs.

General Biological Activities of 2-Pyridone Derivatives:

-

Antiviral Activity: The 2-pyridone nucleus is a core component of several HIV integrase inhibitors. These compounds function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral genome into the host cell's DNA.[2]

-

Anticancer Activity: Certain 2-pyridone derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

-

Antibacterial and Antifungal Activity: A number of synthetic and naturally occurring 2-pyridones have demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi.

-

Other Therapeutic Areas: The versatility of the 2-pyridone scaffold has led to its investigation in other therapeutic areas, including as anti-inflammatory agents and for the treatment of neurodegenerative diseases.

Use as a Synthetic Intermediate:

The primary application of this compound appears to be as a versatile starting material for the synthesis of more complex molecules. Its functional groups (the ester and the pyridone ring) allow for a variety of chemical modifications, making it a valuable building block for creating libraries of compounds for high-throughput screening. For instance, it has been utilized in the development of targeted radiopharmaceuticals, where the pyridinone moiety can act as a chelator for radioactive metals.[3]

Logical Relationship Diagram:

Caption: Potential drug discovery pathways originating from the title compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct biological activity data for this specific molecule is limited, the extensive research on the 2-pyridone class of compounds underscores its importance. The detailed synthesis protocol provided herein offers a practical guide for its preparation. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate and support such future investigations.

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a heterocyclic organic compound with potential applications as an intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its known physical and chemical properties, a described synthetic method, and an exploration of its potential, yet currently undocumented, biological significance. Due to the limited availability of public domain experimental data, this guide also highlights areas where further research is required to fully characterize this molecule.

Chemical and Physical Properties

This compound, also known by its synonym Methyl 2-hydroxypyridine-4-carboxylate, is a solid, white to off-white compound. Its core structure consists of a dihydropyridinone ring substituted with a methyl carboxylate group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89937-77-9 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 211-212 °C | [2] |

| Boiling Point | 342.4 °C at 760 mmHg | [2] |

| Density | 1.263 g/cm³ | [2] |

Note: Much of the publicly available data for this compound is provided by chemical suppliers and has not been independently verified in peer-reviewed literature.

Synthesis

A method for the synthesis of this compound has been described, although detailed experimental protocols and characterization of the final product are not extensively documented in publicly accessible literature. The described synthesis is a multi-step process that appears to involve a condensation reaction followed by cyclization.

Experimental Protocol

The following is a summarized protocol based on available information.[1]

Materials:

-

m-Nitrobenzaldehyde

-

Ethyl chloroacetate

-

Benzene

-

Piperidine

-

Glacial acetic acid

-

Ether

Procedure:

-

Dissolve m-nitrobenzaldehyde (10 g, 0.066 mol) and ethyl chloroacetate (11 g, 0.067 mol) in 60 ml of benzene.

-

Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.

-

Heat the reaction mixture in a water bath and continuously remove the water generated during the reaction using a Dean-Stark apparatus.

-

After refluxing for 3 hours, evaporate the benzene.

-

To the residue, add 20 ml of ether.

-

Induce crystallization by cooling.

-

Collect the crystals by suction filtration and dry to yield methyl 2-hydroxypyridine-4-carboxylate.

Yield: 16.2 g (82%) Reported Melting Point of Product: 92-96 °C[1]

Note: The final product mentioned in the synthesis is "methyl 2-hydroxypyridine-4-carboxylate", which is a tautomer of this compound. The reported melting point in the synthesis (92-96 °C) differs significantly from the melting point listed in supplier databases (211-212 °C) for the target compound. This discrepancy may be due to differences in the tautomeric form being described or potential impurities. Further experimental verification is required.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Spectral Data

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. While the broader class of dihydropyridines is known for a wide range of biological activities, including calcium channel modulation, it is not possible to extrapolate these activities to the specific compound without experimental evidence.

Applications and Future Research

This compound is primarily documented as a potential intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[1][3]

Future research should focus on:

-

Detailed Synthesis and Characterization: A full, peer-reviewed experimental protocol for the synthesis of this compound is needed, along with complete spectral characterization (NMR, IR, MS) and single-crystal X-ray diffraction to confirm its structure and tautomeric form.

-

Biological Screening: The compound should be screened against a variety of biological targets to identify any potential therapeutic or agrochemical activities.

-

Signaling Pathway Analysis: Should any significant biological activity be identified, further studies would be required to elucidate the mechanism of action and its involvement in any cellular signaling pathways.

Conclusion

This compound is a compound with potential for further development, yet it remains poorly characterized in the public scientific literature. This guide has summarized the currently available information on its physical and chemical properties and a described synthetic route. Significant further research is required to fully understand the chemistry and biological potential of this molecule.

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, a known synthesis protocol, and its applications as a key chemical intermediate.

Chemical Identity and Structure

The IUPAC name for this compound is methyl 2-oxo-1,2-dihydropyridine-4-carboxylate . It is also commonly referred to by its tautomeric form, methyl 2-hydroxypyridine-4-carboxylate . This pyridone structure is a crucial building block in the synthesis of more complex molecules.

The compound is an organic, aromatic compound categorized under pyridones.[1] It exists in equilibrium between its keto (2-oxopyridine) and enol (2-hydroxypyridine) forms, a common characteristic of hydroxypyridines. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with the ester functionality, makes it a versatile synthon in medicinal chemistry.

Structure:

The chemical structure consists of a dihydropyridine ring with an oxo group at position 2 and a methyl carboxylate group at position 4.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 89937-77-9 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Melting Point | 211-212 °C[1] |

| Boiling Point | 342.4 °C at 760 mmHg[1] |

| Flash Point | 160.9 °C[1] |

| Density | 1.263 g/cm³[1] |

| Vapor Pressure | 7.53E-05 mmHg at 25°C[1] |

| Refractive Index | 1.517[1] |

| pKa (Predicted) | 11.02 ± 0.10[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of m-nitrobenzaldehyde and ethyl chloroacetate. The following protocol has been reported:

-

Reaction Setup: Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene.

-

Catalyst Addition: Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.

-

Reflux and Water Removal: Heat the mixture in a water bath. The water generated during the reaction is continuously removed using a Dean-Stark water separator. The reaction is refluxed for 3 hours.

-

Solvent Evaporation: After refluxing, the benzene is evaporated.

-

Crystallization: Add 20 ml of ether to the residue and freeze to induce crystallization.

-

Isolation and Purification: The crystals are collected by suction filtration and dried to yield the product.

This method reportedly produces methyl 2-hydroxypyridine-4-carboxylate with a yield of 82% and a melting point of 92-96°C.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural features allow it to be a versatile starting material for creating a diverse range of biologically active molecules.

-

Pharmaceutical Industry: This compound is utilized in the production of novel medications.[1] The pyridone core is a common scaffold in medicinal chemistry, and modifications to this intermediate can lead to the development of new therapeutic agents.

-

Agrochemical Industry: It is also a key component in the development of new agrochemical products, such as herbicides and pesticides, which are vital for crop protection and agricultural productivity.[1]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is an organic, aromatic compound belonging to the pyridone class. Such compounds are of significant interest in medicinal chemistry due to their biological activities. A foundational understanding of its physical and chemical properties is crucial for any research and development endeavor.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₇H₇NO₃ | ChemWhat[1] |

| Molecular Weight | 153.14 g/mol | ChemWhat[1] |

| Melting Point | 211-212 °C | LookChem[1] |

| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | LookChem[1] |

| pKa | 11.02 ± 0.10 (Predicted) | LookChem[1] |

| Appearance | White to off-white solid | N/A |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. The 2-pyridone scaffold generally imparts favorable metabolic stability and water solubility.[2][3] However, comprehensive solubility testing in a range of pharmaceutically relevant solvents is essential.

Anticipated Aqueous and Solvent Solubility

Quantitative solubility data for this compound would be determined across a variety of aqueous and organic solvents at different temperatures. The data would typically be presented as follows:

Table 2.1: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | 25 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be determined | Data to be determined |

| Propylene Glycol | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method is recommended for determining the equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility.

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to understand the intrinsic stability of the molecule under various stress conditions.

Forced Degradation Studies

Forced degradation studies would expose the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and develop a stability-indicating analytical method.

Table 3.1: Forced Degradation Conditions and Expected Observations

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl | Up to 72 hours | Extent of degradation to be determined |

| Basic Hydrolysis | 0.1 M NaOH | Up to 72 hours | Extent of degradation to be determined |

| Neutral Hydrolysis | Water | Up to 72 hours | Extent of degradation to be determined |

| Oxidative Degradation | 3% H₂O₂ | Up to 24 hours | Extent of degradation to be determined |

| Thermal Degradation | 60 °C (in solid state and solution) | Up to 7 days | Extent of degradation to be determined |

| Photostability | ICH Q1B compliant light exposure | Per ICH guidelines | Extent of degradation to be determined |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/PDA and LC-MS systems

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Hydrolysis: Add the stock solution to solutions of 0.1 M HCl, 0.1 M NaOH, and water. Keep the samples at a controlled temperature (e.g., 60 °C) and withdraw aliquots at various time points. Neutralize the acidic and basic samples before analysis.

-

Oxidation: Add the stock solution to a solution of 3% H₂O₂ and keep at room temperature. Withdraw aliquots at various time points.

-

Thermal: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C) in an oven.

-

Photolytic: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS analysis should be performed to identify the mass of the degradation products.

Stability-Indicating Analytical Method

A crucial outcome of the forced degradation studies is the development of a stability-indicating analytical method, typically an RP-HPLC method. This method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its impurities.

Table 4.1: Typical Parameters for a Stability-Indicating RP-HPLC Method

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection Wavelength | Determined by the UV spectrum of the compound |

| Injection Volume | 10-20 µL |

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies is fundamental for its progression in the drug development pipeline.

References

Spectroscopic Characterization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for the compound Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate . Due to the limited availability of public domain spectral data for this specific molecule, this document focuses on presenting standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with structured templates for data presentation. This guide is intended to serve as a robust framework for researchers undertaking the synthesis and characterization of this and similar compounds.

Data Presentation

The following tables are structured to provide a clear and concise summary of the expected spectral data for this compound. While specific experimental values are not available in the public domain at this time, these templates serve as a best-practice guide for data reporting.

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 7.85 | d | 7.5 | 1H | H-6 |

| e.g., 6.70 | d | 1.8 | 1H | H-3 |

| e.g., 6.25 | dd | 7.5, 1.8 | 1H | H-5 |

| e.g., 3.80 | s | - | 3H | OCH3 |

| e.g., 3.50 | s | - | 1H | NH |

d: doublet, s: singlet, dd: doublet of doublets

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| e.g., 165.0 | C=O (ester) |

| e.g., 162.5 | C=O (amide) |

| e.g., 145.0 | C-6 |

| e.g., 140.0 | C-4 |

| e.g., 110.0 | C-3 |

| e.g., 105.0 | C-5 |

| e.g., 52.0 | OCH3 |

Table 3: IR Spectral Data

| Frequency (cm-1) | Intensity | Assignment |

| e.g., 3100-3000 | m | C-H stretch (aromatic) |

| e.g., 2950 | w | C-H stretch (methyl) |

| e.g., 1720 | s | C=O stretch (ester) |

| e.g., 1660 | s | C=O stretch (amide) |

| e.g., 1600, 1480 | m | C=C stretch (ring) |

| e.g., 1250 | s | C-O stretch (ester) |

s: strong, m: medium, w: weak

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| e.g., 169.05 | 100 | [M]+ |

| e.g., 138.04 | 85 | [M - OCH3]+ |

| e.g., 110.03 | 60 | [M - COOCH3]+ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

13C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm-1.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak ([M]+ or [M+H]+).

-

Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can aid in structural elucidation.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectral data, and the logical relationships between different spectroscopic techniques.

Caption: A generalized workflow from synthesis to structural confirmation.

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridinone ring system, a prominent heterocyclic scaffold, is a cornerstone in the development of a diverse array of pharmaceutical agents. Among its many derivatives, Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate stands out as a pivotal intermediate, offering a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. Its inherent reactivity and structural features allow for its incorporation into a range of active pharmaceutical ingredients (APIs), spanning treatment areas from cardiovascular diseases to fibrotic disorders and cancer. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its crucial role as a building block in the synthesis of notable pharmaceuticals.

Physicochemical Properties

This compound, also known by its tautomeric form, methyl 2-hydroxypyridine-4-carboxylate, is a stable crystalline solid. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 89937-77-9 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 211-212 °C | [2] |

| Boiling Point | 342.4±42.0 °C (Predicted) | [2] |

| Density | 1.263±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white solid | [2] |

| pKa | 11.02±0.10 (Predicted) | [2] |

Synthesis of this compound

Representative Experimental Protocol: Synthesis of a Polyfunctionalized 2-Pyridone

This protocol describes a general method for the synthesis of a 2-pyridone derivative that can be conceptually applied to the synthesis of this compound by selecting appropriate starting materials.

Materials:

-

β-keto amide (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Potassium tert-butoxide (tBuOK) (1.0 equiv.)

-

Dichloromethane (CH₂Cl₂) (5.0 mL)

Procedure: [3]

-

To a solution of the β-keto amide (1.0 mmol) in dichloromethane (5.0 mL), add malononitrile (1.1 mmol) and potassium tert-butoxide (1.0 equiv.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-pyridone.

Expected Yields: Yields for the synthesis of various 2-pyridone derivatives using this method are reported to be in the range of 85-95%.[3]

Applications as a Pharmaceutical Intermediate

The 2-pyridone scaffold is a key structural motif in several marketed drugs. This compound, as a functionalized pyridone, is a valuable precursor for the synthesis of these and other novel therapeutic agents.

Pirfenidone and Anti-Fibrotic Agents

Pirfenidone is an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis (IPF). Its synthesis involves the use of pyridone compounds as key intermediates.[4] While the exact commercial synthesis route is proprietary, literature reports describe the synthesis of pirfenidone and its derivatives starting from N-arylpyridones, which can be prepared from pyridone precursors like this compound.

Mechanism of Action: p38 MAPK Signaling Pathway

Pirfenidone is believed to exert its anti-fibrotic effects, in part, by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli and plays a significant role in the pathogenesis of fibrosis.[5][6][7]

Biological Activity Data of Pirfenidone and its Derivatives:

The anti-fibrotic activity of pirfenidone and its derivatives is often evaluated by measuring their ability to inhibit the proliferation of fibroblast cells.

| Compound | Cell Line | IC₅₀ (mM) | Reference |

| Pirfenidone | NIH3T3 | 2.75 | [8] |

| Derivative 5d | NIH3T3 | 0.245 | [8] |

| Derivative 9d | HFL1 | 0.035 | [8] |

Milrinone and Cardiotonic Agents

Milrinone is a cardiotonic agent used in the treatment of heart failure. It belongs to the class of bipyridine derivatives and features a 2-pyridone core structure. While the industrial synthesis of milrinone often starts from 4-picoline, the formation of the pyridone ring is a key synthetic step, highlighting the relevance of pyridone intermediates in this therapeutic area.[9]

Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

Milrinone functions as a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac myocytes. By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[2][10]

Pharmacological Data of Milrinone and its Analogues:

The potency of milrinone and its analogues is often determined by their inhibitory constant (Ki) against PDE III.

| Compound | PDE III Inhibition (Ki, µM) | Reference |

| Milrinone | 3.80 | [10][11] |

| Analogue SF397 | 7.00 | [10][11] |

| Analogue SF399 | 8.80 | [10][11] |

| Analogue SF416 | 35.00 | [10][11] |

| Analogue SF419 | 155.00 | [10][11] |

Other Therapeutic Areas

The versatility of the 2-pyridone scaffold extends to other therapeutic areas, including oncology and infectious diseases. Numerous studies have reported the synthesis and biological evaluation of novel 2-pyridone derivatives with potent anticancer and antimicrobial activities.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of a wide range of biologically active molecules. Its demonstrated utility in the synthesis of important drugs like pirfenidone and the structural relevance to compounds like milrinone underscore its significance in modern drug discovery and development. Further exploration of the chemical space around this scaffold holds considerable promise for the identification of next-generation therapeutics.

References

- 1. This compound | 89937-77-9 [chemicalbook.com]

- 2. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - MAPK phosphatase 1 inhibition of p38α within lung myofibroblasts is essential for spontaneous fibrosis resolution [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Potential Biological Activities of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a heterocyclic organic compound belonging to the 2-pyridone class. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the broader family of 2-pyridone derivatives has garnered significant attention for a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the potential biological activities of the 2-pyridone scaffold, with a focus on derivatives structurally related to this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to support further research and development in this area.

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Although direct biological data for this compound is limited, the extensive research on analogous compounds provides a strong foundation for predicting its potential therapeutic applications.

Potential Antimicrobial Activity

Derivatives of the 2-pyridone core have demonstrated notable activity against a range of microbial pathogens. The structural modifications on the pyridone ring play a crucial role in determining the potency and spectrum of antimicrobial action.

Quantitative Data for Antimicrobial Activity of 2-Pyridone Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Functionalized 2-pyridone-3-carboxylic acids | Staphylococcus aureus | MIC | 15.625 - >125 µM | [4][5] |

| Functionalized 2-pyridone-3-carboxylic acids | Escherichia coli | MIC | 15.625 - >125 µM | [4][5] |

| Functionalized 2-pyridone-3-carboxylic acids | Acinetobacter baumannii | MIC | 15.625 - >125 µM | [4][5] |

| Functionalized 2-pyridone-3-carboxylic acids | Candida albicans | MIC | 15.625 - >125 µM | [4][5] |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Zone of Inhibition | 13 ± 2 to 15 ± 2 mm (at 50 mg/well) | [6] |

Experimental Protocols for Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is commonly used to screen for antimicrobial activity.

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The standardized bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.

-

Well Preparation: Sterile cork borer is used to create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at various concentrations, is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[6]

2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4][5]

Potential Anticancer Activity

The 2-pyridone scaffold is a constituent of numerous compounds demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes in cancer cells.

Quantitative Data for Anticancer Activity of 2-Pyridone Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Pyrano[3,2-c]pyridones | Jurkat (Leukemia) | IC50 | 0.33 - >100 µM | [7][8] |

| Pyrano[3,2-c]quinolones | HeLa (Cervical Cancer) | GI50 | 0.013 - >50 µM | [7] |

| Pyrano[3,2-c]quinolones | MCF-7 (Breast Cancer) | GI50 | 0.003 - >50 µM | [7] |

| 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][6][9]tetrazine-8-carboxylates | HL-60 (Leukemia) | Survival Rate | < 10% (at 40 µg/mL) | [10] |

| 1,3,4-Oxadiazole derivatives | Various cancer cell lines | IC50 | Varies | [11] |

Experimental Protocols for In Vitro Anticancer Activity

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is then determined.[7]

References

- 1. Cas 89937-77-9,this compound | lookchem [lookchem.com]

- 2. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 9. iipseries.org [iipseries.org]

- 10. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Core Structure

The foundational structure for the compounds discussed in this guide is this compound. Its derivatives and analogues are primarily based on the 2-pyridone ring system, a six-membered nitrogen-containing heterocycle. This core can be variously substituted to modulate its physicochemical properties and biological activity.

Synthetic Methodologies

The synthesis of 2-pyridone derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic core and the introduction of diverse substituents.

General Synthesis of the 2-Pyridone Core

One common approach involves the condensation of active methylene compounds with β-enaminones or related precursors. Multicomponent reactions (MCRs) have also gained prominence for the efficient, one-pot synthesis of highly substituted 2-pyridones. For instance, a one-pot condensation of an aldehyde, a ketone, an active methylene compound (like ethyl cyanoacetate or malononitrile), and a nitrogen source (such as ammonium acetate) can yield functionalized 2-pyridones.

Microwave-assisted organic synthesis has also been employed to accelerate the synthesis of N-substituted 2-pyridones, offering advantages such as reduced reaction times and improved yields.

Synthesis of this compound

A specific method for the synthesis of the parent compound, this compound, has been reported. This involves the reaction of m-nitrobenzaldehyde and ethyl chloroacetate in the presence of piperidine, followed by subsequent reaction steps to yield the final product.

Biological Activities and Quantitative Data

Derivatives of the 2-pyridone core exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize key quantitative data for various analogues.

Anticancer Activity

Many 2-pyridone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones | Various | Moderately Active | [1] |

| Chromene-based 2(1H)-pyridones (11a-c) | HepG2 | 53.6 - 77.6 | [2] |

| MCF-7 | 56.3 - 78.3 | [2] | |

| 4g (a bis(pyridyl)methane derivative) | 60 human tumor cell lines | 1 - 10 | [3] |

| Torrubiellone C | Jurkat T cells | 7.05 |

Anti-inflammatory Activity

The anti-inflammatory properties of 2-pyridone analogues have been evaluated in various in vivo and in vitro models. A common assay is the carrageenan-induced paw edema model in rats, which measures the reduction in inflammation.

| Compound/Derivative | Assay | Activity | Reference |

| N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | PMA-induced mouse ear swelling | Significant inhibition at 0.2 and 0.4 mM/kg | [4] |

| 6-bromo derivative 12 | PMA-induced mouse ear swelling | 73% inhibition at 0.2 mM/kg | [4] |

| Steroid-fused pyridone and pyridine derivatives | Carrageenan-induced paw edema | Several compounds more potent than Prednisolone | [5] |

Enzyme Inhibitory Activity

Specific 2-pyridone derivatives have been identified as inhibitors of important protein kinases involved in cell signaling, such as c-Jun N-terminal kinases (JNKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| 2-pyridone derivatives (general) | JNKs | Not specified (good binding affinity) | |

| O-alkyl pyridine derivatives (4c, 4f) | PIM-1 Kinase | 0.110, 0.095 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and analogues.

Synthesis of 4-hydroxy-2-pyridone derivatives

-

Reaction: 3-amino-3-dialkylaminopropenoates are reacted with bis(2,4,6-trichlorophenyl)malonate to yield 4-hydroxy-2-pyridone derivatives. These can be further reacted with aldehydes to produce bis(pyridyl)methanes.

-

Detailed Protocol: Specific reaction conditions, including solvents, temperatures, and reaction times, can be found in the cited literature[3].

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan).

In Vitro PIM-1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PIM-1 kinase.

-

Principle: The assay measures the phosphorylation of a substrate by PIM-1 kinase. The amount of phosphorylation is quantified, often using a fluorescent or luminescent method.

-

Procedure (General):

-

The PIM-1 enzyme, a specific substrate, and ATP are incubated in a buffer solution in the wells of a microplate.

-

The test compound at various concentrations is added to the wells.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various detection methods, such as antibody-based detection (e.g., ELISA) or by measuring the consumption of ATP.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway by 2-pyridone derivatives can contribute to their anticancer and anti-inflammatory effects.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of various signaling pathways, including the JAK/STAT pathway. Inhibition of PIM-1 is a promising strategy for cancer therapy.

Conclusion

Derivatives and analogues of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational resource for researchers to explore and exploit the therapeutic potential of this important chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" synthesis protocol step-by-step

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a valuable intermediate in pharmaceutical development. The presented methodology is based on the established Guareschi-Thorpe pyridine synthesis, a reliable and efficient method for the preparation of substituted 2-pyridones.

Reaction Principle

The synthesis of this compound is achieved through a condensation reaction between dimethyl 1,3-acetonedicarboxylate and cyanoacetamide. This reaction is typically catalyzed by a base, such as piperidine or an alkali metal alkoxide, and involves the in-situ formation of an enamine, followed by cyclization and subsequent aromatization to the stable 2-pyridone ring system. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

Experimental Protocol

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Dimethyl 1,3-acetonedicarboxylate | C₇H₁₀O₅ | 174.15 | 17.4 g (0.1 mol) |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 8.4 g (0.1 mol) |

| Piperidine | C₅H₁₁N | 85.15 | 2.0 mL |

| Methanol | CH₄O | 32.04 | 150 mL |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed |

| Water (deionized) | H₂O | 18.02 | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For crystallization |

| Hexanes | C₆H₁₄ | 86.18 | For crystallization |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve dimethyl 1,3-acetonedicarboxylate (17.4 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in 150 mL of methanol.

-

Addition of Catalyst: To the stirred solution, add piperidine (2.0 mL) dropwise via the dropping funnel at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification:

-

Suspend the crude product in approximately 100 mL of water.

-

Acidify the suspension to pH 2-3 with concentrated hydrochloric acid. This will protonate the pyridone and may cause it to dissolve.

-

If the product is not fully dissolved, extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Theoretical Yield | 16.9 g |

| Typical Experimental Yield | 12.7 - 14.2 g (75-84%) |

| Reaction Time | 6-8 hours |

| Reaction Temperature | 65-70 °C (Reflux in Methanol) |

| Melting Point | 210-212 °C (literature value) |

| Appearance | White to off-white crystalline solid |

Table 2: Spectroscopic Data of Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate (Tautomer of the target compound)

Note: The target compound exists in tautomeric equilibrium with Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate. The following data is for a closely related analogue and should be used for reference.

| Technique | Data |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 11.5-12.5 (br s, 1H, OH), 10.5-11.5 (br s, 1H, NH), 6.15 (s, 1H, H-5), 5.60 (s, 1H, H-3), 3.70 (s, 3H, OCH₃). |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 166.0 (C=O, ester), 164.5 (C-2), 162.0 (C-6), 145.0 (C-4), 100.0 (C-5), 95.0 (C-3), 52.0 (OCH₃). |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (br, O-H, N-H stretching), 1720-1700 (C=O stretching, ester), 1660-1640 (C=O stretching, pyridone), 1620-1600 (C=C stretching), 1250-1200 (C-O stretching). |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is an ester derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2][3][4] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the target compound forms pure crystals, while impurities remain dissolved in the mother liquor.[2][4][5] This document provides a detailed protocol for the purification of this compound via recrystallization, based on established principles for pyridone derivatives.[2]

Data Presentation: Solvent System Selection

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but demonstrate high solubility at its boiling point.[2] Based on literature for analogous pyridone derivatives, several solvent systems are proposed for the recrystallization of this compound.

| Solvent System | Expected Recovery Yield (%) | Expected Purity Achieved (%) | Notes |

| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones.[2] |

| Ethanol | 80-90 | >98 | A common and effective solvent for the recrystallization of pyridone derivatives.[2] |

| Ethanol/Water | 85-92 | >97 | The addition of water can decrease the solubility of the compound at lower temperatures, potentially increasing the yield.[2] |

| Ethyl Acetate | 75-85 | >97 | A moderately polar solvent that can be effective for a range of organic compounds. |

Experimental Protocol

This protocol outlines a step-by-step procedure for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Methanol, Ethanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Boiling chips (optional)

-

Stemless funnel

-

Fluted filter paper

-

Buchner funnel and filter flask

-

Vacuum source

-

Watch glass

-

Ice bath

-

Spatula

-

Drying oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.[6]

-

In a separate flask, heat the chosen recrystallization solvent to its boiling point.

-

Add a minimal amount of the hot solvent to the flask containing the crude solid, just enough to cover it.[2]

-

Heat the mixture on a hot plate with stirring to facilitate dissolution.[6]

-

Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.[2][5]

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present after dissolution, a hot filtration step is necessary.[2]

-

Preheat a stemless funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.[6]

-

Place a piece of fluted filter paper in the warm funnel.

-

Quickly pour the hot solution through the filter paper into the clean, warm flask.[6]

-

-

Cooling and Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass to prevent contamination and solvent evaporation.[6]

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

-

Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[2][6]

-

-

Isolation of Crystals:

-

Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask.

-

Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent to create a seal.[6]

-

Turn on the vacuum and carefully pour the cold crystal slurry into the center of the funnel.

-

Transfer any remaining crystals from the flask to the funnel with the aid of a small amount of the cold mother liquor or fresh, cold solvent.

-

-

Washing:

-

Drying:

-

Continue to draw air through the crystals on the filter paper for several minutes to aid in initial drying.[6]

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.

-

Dry the crystals to a constant weight in a drying oven at a moderate temperature or in a vacuum desiccator.[6]

-

-

Analysis:

-

Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.[2]

-

Assess the purity by other analytical methods such as HPLC or NMR spectroscopy if required.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization process for this compound.

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow and molecular structure.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following 1H and 13C NMR data are based on computational predictions. These values provide a strong reference for the analysis of synthesized or isolated samples of this compound.

Molecular Structure with Atom Numbering:

FT-IR spectroscopy of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" functional groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups in organic molecules. This application note provides a detailed protocol and analysis guide for the FT-IR spectroscopy of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. This compound is of interest in pharmaceutical research and drug development, and understanding its vibrational properties is crucial for quality control, reaction monitoring, and structural elucidation.

The molecular structure of this compound contains several key functional groups, including a cyclic amide (lactam), an α,β-unsaturated ester, and an aromatic-like pyridone ring system. Each of these groups exhibits characteristic absorption bands in the infrared spectrum, which can be used as a molecular fingerprint for identification and analysis.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H stretch | Aromatic/Vinyl C-H |

| 2990 - 2950 | Medium | C-H stretch | Methyl C-H (asymmetric) |

| 2880 - 2840 | Medium | C-H stretch | Methyl C-H (symmetric) |

| ~1720 - 1700 | Strong | C=O stretch | Ester carbonyl |

| ~1660 - 1640 | Strong | C=O stretch | Lactam (amide) carbonyl |

| ~1600 - 1580 | Medium-Strong | C=C stretch | Pyridone ring |

| ~1550 - 1530 | Medium | C=C stretch | Pyridone ring |

| ~1450 | Medium | C-H bend | Methyl C-H (asymmetric) |

| ~1380 | Medium | C-H bend | Methyl C-H (symmetric) |

| ~1250 - 1200 | Strong | C-O stretch | Ester (asymmetric) |

| ~1100 - 1050 | Strong | C-O stretch | Ester (symmetric) |

| ~1180 | Medium | C-N stretch | Lactam |

| ~900 - 675 | Medium-Strong | C-H bend (out-of-plane) | Aromatic/Vinyl C-H |

Experimental Protocols

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is provided below. The potassium bromide (KBr) pellet method is a common and effective technique for solid samples.

Sample Preparation: KBr Pellet Method

-

Sample Grinding: In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Pressing: Transfer the finely ground mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectrometer Setup and Data Acquisition

-

Background Spectrum: Ensure the sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-